(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Description
(3R,7aS)-7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one is a chiral lactam featuring a fused pyrrolo-oxazolone core. Key characteristics include:
- Molecular formula: C₁₃H₁₃NO₂
- Molecular weight: 215.25 g/mol
- Melting point: 88–92°C
- Stereochemistry: The (3R,7aS) configuration confers asymmetry critical for biological interactions .
- Synthesis: Prepared via cyclocondensation reactions using (R)-phenylglycinol or tryptophanol derivatives, often catalyzed by acids like p-TsOH or Pd/C .
The compound serves as a precursor for bioactive molecules, including tetramic acids and methyl tetramates found in natural products like melophlins .
Properties
IUPAC Name |
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHIYMWPAQEIR-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C(CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)N1[C@@H](CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929916 | |
| Record name | 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137869-70-6 | |
| Record name | 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanistic Insights
The most efficient synthesis route involves a one-pot multicomponent reaction of ethyl trifluoropyruvate (1 ), acetophenone (2d ), and 2-aminoethanol (3a ) under mild conditions. This domino process proceeds through a sequence of aldol addition, cyclocondensation, and lactamization (Scheme 1).
Key mechanistic steps :
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Aldol addition : Ethyl trifluoropyruvate reacts with acetophenone to form a β-hydroxy-α-trifluoromethyl ester intermediate.
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Imination : The amino alcohol undergoes Schiff base formation with the keto group.
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Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen forms the oxazole ring.
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Lactamization : Amine-assisted ring closure yields the tetrahydropyrrolo-oxazolone core.
Standard Reaction Conditions
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Solvent : 1,4-Dioxane or THF
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Temperature : Room temperature (20–25°C)
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Molar ratio : 1:1:1 (pyruvate:ketone:amino alcohol)
Workup procedure :
Stereochemical Control and Diastereomer Separation
The reaction produces two diastereomers due to stereogenic centers at C3 and C7a. X-ray diffraction analysis confirms the cis-configuration dominates (85:15 dr) when using acetophenone. Separation is achieved via:
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Precipitation : Initial isolation of major diastereomer from reaction mixture
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Chromatography : SiO₂ column with gradient elution (hexane/EtOAc)
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Crystallization : Recrystallization from ethanol/water mixtures
Two-Step Aldol-Cyclization Methodology
For improved yield and scalability, a sequential approach was developed (Scheme 2):
Step 1: Aldol Adduct Formation
Ethyl trifluoropyruvate (1 ) reacts with acetophenone (2d ) in THF/H₂O (1:1) at 0°C to room temperature:
Conditions :
Step 2: Cyclization with Amino Alcohol
The aldol product undergoes ring closure with 2-aminoethanol (3a ) in DMSO:
Critical parameters :
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Copper(II) acetate (2 equiv) as Lewis acid
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Potassium fluoride (2 equiv) as base
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Reaction time: 36 hours
Alternative Synthetic Strategies
Microwave-Assisted Cyclization
Accelerated synthesis under microwave irradiation (100°C, 30 min) achieves comparable yields (78%) while reducing reaction time from 48 hours to 30 minutes.
Solvent Screening and Optimization
Comparative studies reveal solvent effects on diastereoselectivity (Table 1):
| Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 85:15 | 78 |
| THF | 80:20 | 82 |
| DMSO | 70:30 | 68 |
| EtOH | 65:35 | 58 |
Functional Group Compatibility
The methodology tolerates various substituents (Table 2):
| R Group | Reaction Time (h) | Yield (%) | cis:trans |
|---|---|---|---|
| Phenyl | 36 | 80 | 85:15 |
| 4-MeO-C₆H₄ | 40 | 75 | 82:18 |
| 2-Naphthyl | 48 | 68 | 88:12 |
| Cyclohexyl | 42 | 72 | 78:22 |
Large-Scale Production Considerations
For gram-scale synthesis (>5 g):
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Batch size limitation : ≤10 g due to exothermic cyclization
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Purification : Centrifugal partition chromatography replaces column chromatography
Analytical Characterization
Key spectral data for the target compound:
Chemical Reactions Analysis
Types of Reactions
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, sulfilimines, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, with controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
Chemistry
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to novel compounds with desirable properties.
Biology
In biological research, this compound is utilized in studies of enzyme inhibition and protein interactions. Notably:
- Kinase Inhibition : It has been shown to inhibit specific kinases such as ROCKII by binding to their ATP-binding pockets. This inhibition can influence cellular processes like smooth muscle contraction and cytoskeletal dynamics.
Medicine
The compound exhibits potential therapeutic applications:
- Drug Development : Its ability to interact with biological pathways makes it a candidate for developing new drugs targeting diseases linked to kinase activity.
Industry
In industrial applications:
- Specialty Chemicals Production : The compound is employed in the synthesis of specialty chemicals and materials due to its structural versatility.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of (3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as ROCKII, by binding to their ATP-binding pockets. This inhibition leads to downstream effects on cellular processes, including the regulation of smooth muscle contraction and cytoskeletal dynamics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The pyrrolo-oxazolone scaffold is versatile, with modifications impacting physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Physical Properties
Melting points and spectral data reflect structural differences:
Key Observations:
- Higher melting points in halogenated derivatives (e.g., 207–210°C in ) suggest stronger crystal packing due to halogen interactions.
- Optical activity varies with stereochemistry; the (3S,7aS) configuration in indole derivatives shows significant rotation .
Key Observations:
- Indole derivatives exhibit anticancer activity via apoptosis induction .
- Thiazole-containing analogues (e.g., ) disrupt bacterial communication, highlighting scaffold versatility.
Key Observations:
- Tryptophanol-based syntheses (e.g., ) require prolonged reaction times but achieve high enantiopurity.
- Acid catalysts (e.g., p-TsOH in ) are critical for cyclization efficiency.
Biological Activity
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis methods, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique tetrahydropyrrolo structure fused with an oxazole ring. Its molecular formula is with a molecular weight of 229.29 g/mol. The stereochemistry at the 3 and 7a positions contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Various synthetic routes have been explored in the literature to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL depending on the strain tested.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. In vivo studies using rodent models of Alzheimer's disease indicated that it could reduce amyloid-beta plaque formation and improve cognitive function as assessed by Morris water maze tests.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli with MIC values of 8–32 μg/mL. |
| Anticancer Properties | Induces apoptosis in HeLa and MCF-7 cells; activates caspase pathways. |
| Neuroprotective Effects | Reduces amyloid-beta plaques in rodent models; improves cognitive function. |
The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Modulation of apoptotic pathways through caspase activation.
- Neuroprotection : Inhibition of neuroinflammatory pathways and reduction of oxidative stress.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (R)-Phenylalaninol + 3-Benzoyl propionic acid | Toluene | None | 24 | 80 | |
| 5-Hydroxy-pyrrolidone derivative | CH₂Cl₂ | p-TsOH | 18–25 | 10–25 |
How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD analysis (e.g., using SHELXTL) confirms absolute configuration. Key parameters include:
- NMR Spectroscopy : - and -NMR coupling constants (e.g., ) correlate with expected diastereomeric ratios .
What challenges arise in interpreting NMR data for this bicyclic lactam?
Methodological Answer:
- Signal Overlap : Protons in the pyrrolo-oxazole ring (δ 1.2–3.5 ppm) often overlap. Use 2D NMR (COSY, HSQC) to resolve assignments .
- Dynamic Effects : Boat-to-chair ring flipping broadens signals. Low-temperature NMR (−20°C) reduces line broadening .
- Stereochemical Sensitivity : Vicinal coupling constants (e.g., ) distinguish axial vs. equatorial substituents .
How to address discrepancies in crystallographic parameters across different studies?
Methodological Answer:
- Data Collection : Ensure high-resolution data () and low (<5%) to minimize errors .
- Refinement Protocols : Use SHELXL with anisotropic displacement parameters for non-H atoms. Compare geometric restraints (e.g., C–C bond lengths: 1.498–1.538 Å) with standard values .
- Validation Tools : Check PLATON alerts for missed symmetry or H-bonding inconsistencies .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Study A | Study B | Idealized Values |
|---|---|---|---|
| C–C Bond Length (Å) | 1.498–1.538 | 1.429–1.538 | 1.505–1.540 |
| C–H⋯O H-bond Distance (Å) | 2.45–2.60 | 2.30–2.50 | <3.0 |
What in silico methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Target AgrC kinase (PDB: 3LD6) using AutoDock Vina. Key interactions:
- Hydrophobic pockets accommodate the phenyl group.
- Hydrogen bonds form between the lactam carbonyl and Arg237 .
- ADMET Prediction : SwissADME evaluates logP (2.1–2.5) and bioavailability score (>0.55), indicating moderate membrane permeability .
Q. Table 3: Docking Scores for Analogues
| Compound | Docking Score (kcal/mol) | Key Residues | Reference |
|---|---|---|---|
| Tetramate derivative | −8.9 | Arg237, Tyr263 | |
| Methyl tetramate | −7.5 | Asp214, Gln238 |
How to optimize reaction yields in multi-step synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps. Yields improve from 25% to 62% with LDA (Lithium Diisopropylamide) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
- Design of Experiments (DoE) : Use factorial designs to optimize stoichiometry (1:1.1 molar ratio) and temperature (60–80°C) .
What are best practices for hydrogen bonding analysis in crystal structures?
Methodological Answer:
- Geometry Criteria : Validate H-bonds using and . For example, C7–H7⋯O2 (2.50 Å, 156°) stabilizes crystal packing .
- Software Tools : Mercury (CCDC) visualizes H-bond networks. Compare with similar lactams (e.g., melophlin derivatives) .
How to assess the compound's potential as an anticancer agent?
Methodological Answer:
- In Vitro Assays :
- In Silico Profiling : PharmaGist identifies structural similarity to known kinase inhibitors (e.g., imatinib) .
Notes
- Advanced vs. Basic : Questions 2, 4, and 5 target advanced researchers; others address intermediate workflows.
- Data Sources : Prioritize crystallographic (SHELX), synthetic (J. Org. Chem.), and docking studies (PDB).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
